molecular formula C11H10ClN3 B1486584 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine CAS No. 1153412-18-0

4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine

Cat. No. B1486584
M. Wt: 219.67 g/mol
InChI Key: BOXIBVHVFRRNDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine is a compound with the molecular weight of 219.67 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine is 1S/C11H10ClN3/c1-2-8-7-10 (12)15-11 (14-8)9-5-3-4-6-13-9/h3-7H,2H2,1H3 . This indicates that the compound has a pyrimidine ring with a chlorine atom at the 4th position and an ethyl group at the 6th position .


Physical And Chemical Properties Analysis

4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine is a powder at room temperature . The compound has a molecular weight of 219.67 .

Scientific Research Applications

Structural and Electronic Properties

Pyrimidine derivatives, including those similar to 4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine, have been extensively studied for their structural parameters, electronic properties, and nonlinear optical (NLO) characteristics. The pyrimidine ring, being a significant component of DNA and RNA, offers a heterocyclic aromatic structure that is essential in pharmacophore development for medicine and nonlinear optics. Detailed investigations using density functional theory (DFT) and time-dependent DFT (TDDFT) analyses have shown these compounds exhibit promising NLO properties, making them suitable for optoelectronic and high-tech applications (Hussain et al., 2020).

Synthesis and Characterization

The synthesis and characterization of pyrimidine derivatives, including methods like electrospray ionization (ESI) and fast atom bombardment (FAB) mass spectrometry, as well as X-ray analysis, have been fundamental in expanding the understanding and applications of these compounds. Such studies lay the groundwork for the development of novel compounds with enhanced properties for various scientific applications (Venkatachalam et al., 2002).

Optical Properties

The exploration of optical properties in pyrimidine derivatives has led to the discovery of compounds with significant solvatochromism and potential use as colorimetric and luminescent pH sensors. The ability of these compounds to undergo dramatic color changes and luminescence switching upon the introduction of an acid showcases their potential in sensor technology and optical applications (Hadad et al., 2011).

Bioactivity and Drug Design

Pyrimidine derivatives have been synthesized with the intention of exploring their biological activities, including anti-fibrotic, antiviral, and antimicrobial properties. The design of these compounds is guided by their structural versatility and pharmacological potential, which is essential in the development of new therapeutic agents (Gu et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-chloro-6-ethyl-2-pyridin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-2-9-7-10(12)15-11(14-9)8-3-5-13-6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXIBVHVFRRNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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